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Compound of Interest

Compound Name: TID43

Cat. No.: B116985 Get Quote

Introduction

CD43, also known as leukosialin or sialophorin, is a prominent sialoglycoprotein expressed on

the surface of most hematopoietic cells, including T lymphocytes, monocytes, granulocytes,

and some B lymphocytes. Its extensive O-glycosylation contributes to a large, negatively

charged extracellular domain, suggesting roles in both cell adhesion and anti-adhesion. CD43

is implicated in various cellular processes, including cell proliferation, differentiation, adhesion,

and apoptosis.[1] Its expression and function make it a significant marker in immunology and

hematopathology research. Immunofluorescence (IF) is a powerful technique to visualize the

subcellular localization and expression levels of CD43.[2][3]

Principle of the Assay

Immunofluorescence utilizes specific antibodies to detect the target antigen, in this case,

CD43, within a cellular or tissue sample. An antibody specific to CD43 (the primary antibody)

binds to the protein. Subsequently, a secondary antibody, which is conjugated to a fluorescent

dye (fluorophore), binds to the primary antibody. When excited by light of a specific wavelength,

the fluorophore emits light at a longer wavelength, which can be visualized using a

fluorescence microscope. This allows for the precise localization of CD43 to be observed.

Target Information: CD43

Function: CD43 plays a dual role in cell adhesion. Its large, negatively charged extracellular

domain can prevent cell-cell interactions, while it can also mediate adhesion through specific
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ligands. It is involved in T-cell activation, proliferation, and differentiation.[1][4] Ligation of

CD43 can induce cytokine production and upregulation of activation markers.

Signaling Pathways: CD43 ligation initiates intracellular signaling cascades. In T-cells, it can

associate with adaptor proteins like SLP-76 and Shc, leading to their phosphorylation in an

Lck-dependent manner. This can trigger downstream pathways involved in T-cell activation.

Evidence also suggests a dual pathway of activation, with some effector functions being

independent of the Lck tyrosine kinase. Furthermore, CD43 co-stimulation with the T-cell

receptor (TCR) can activate pro-survival pathways involving PKM2, STAT3, and ERK5.

Applications in Research: Studying CD43 localization and expression via

immunofluorescence can provide insights into lymphocyte activation status, cell trafficking,

and the characterization of hematopoietic malignancies.

CD43 Signaling Pathway
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Caption: CD43 signaling pathways in T-cells.
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Detailed Immunofluorescence Protocol for CD43
Staining
This protocol provides a general guideline for indirect immunofluorescence staining of CD43 in

cultured suspension cells (e.g., lymphocytes). Optimization may be required for specific cell

types and experimental conditions.

Materials

Phosphate-Buffered Saline (PBS)

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary

antibody) in PBS

Primary Antibody: Anti-CD43 antibody (concentration to be optimized)

Secondary Antibody: Fluorophore-conjugated antibody specific to the host species of the

primary antibody

Nuclear Counterstain: DAPI or Hoechst solution

Antifade Mounting Medium

Microscope slides and coverslips

Poly-L-lysine (for coating slides to enhance cell adhesion)

Experimental Workflow
Caption: General workflow for immunofluorescence staining.

Procedure

Cell Preparation:
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Harvest suspension cells by centrifugation.

Wash the cells twice with ice-cold PBS.

Resuspend the cell pellet to a concentration of 1 x 10^6 cells/mL in PBS.

Cell Seeding:

Coat clean microscope slides with Poly-L-lysine for 10 minutes at room temperature.

Wash the slides with distilled water and let them air dry.

Add 50-100 µL of the cell suspension onto the coated slides and allow the cells to adhere

for 30 minutes in a humidified chamber.

Fixation:

Carefully remove the excess cell suspension.

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room

temperature.

Gently wash the slides three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Note: CD43 is a surface protein, so this step may be omitted if only surface staining is

desired. For visualizing any potential internalized protein, permeabilization is necessary.

Incubate the slides with Permeabilization Buffer for 10 minutes at room temperature.

Wash the slides three times with PBS for 5 minutes each.

Blocking:

Incubate the slides with Blocking Buffer for 1 hour at room temperature in a humidified

chamber to reduce non-specific antibody binding.

Primary Antibody Incubation:
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Dilute the anti-CD43 primary antibody to its optimal concentration in the blocking buffer.

Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:

Wash the slides three times with PBS for 5 minutes each.

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

Incubate the slides with the diluted secondary antibody for 1 hour at room temperature in

the dark.

Counterstaining:

Wash the slides three times with PBS for 5 minutes each in the dark.

Incubate the slides with a DAPI or Hoechst solution for 5-10 minutes at room temperature

to stain the nuclei.

Wash the slides twice with PBS.

Mounting:

Add a drop of antifade mounting medium to each slide.

Carefully place a coverslip over the cells, avoiding air bubbles.

Seal the edges of the coverslip with nail polish if desired.

Imaging:

Image the slides using a fluorescence or confocal microscope with the appropriate filters

for the chosen fluorophore and nuclear stain.

Store the slides at 4°C in the dark.
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Data Presentation and Quantitative Analysis
Quantitative analysis of immunofluorescence images allows for an objective assessment of

protein expression and localization. This can be achieved through measuring the fluorescence

intensity of the signal.

Data Acquisition and Analysis Workflow

Image Acquisition: Capture images using consistent microscope settings (e.g., laser power,

gain, exposure time) for all samples to be compared.

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for pre-

processing, which may include background subtraction.

Cell Segmentation: Automatically or manually define the regions of interest (ROIs), such as

individual cells or specific subcellular compartments.

Signal Quantification: Measure the mean fluorescence intensity within the defined ROIs.

Statistical Analysis: Perform statistical tests to compare the fluorescence intensities between

different experimental groups.

Example Data Table

Experimental Group
Mean Fluorescence
Intensity (Arbitrary Units) ±
SD

n (number of cells)

Control (Untreated) 150.5 ± 25.2 100

Stimulated (e.g., PMA) 450.8 ± 55.7 100

Inhibitor + Stimulated 200.1 ± 30.9 100

Troubleshooting
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Problem Possible Cause Recommendation

Weak or No Signal Low protein expression.
Use a positive control cell line

known to express CD43.

Inactive primary/secondary

antibody.

Check antibody storage and

use a fresh aliquot.

Incorrect antibody dilution.

Optimize antibody

concentration by performing a

titration.

Photobleaching.
Minimize exposure to light; use

an antifade mounting medium.

High Background
Primary or secondary antibody

concentration too high.

Decrease antibody

concentration.

Insufficient blocking.
Increase blocking time or try a

different blocking agent.

Inadequate washing.
Increase the number and

duration of wash steps.

Autofluorescence.

Check an unstained sample for

autofluorescence. Use fresh

fixative solutions.

Non-specific Staining
Cross-reactivity of the

secondary antibody.

Use a secondary antibody that

is pre-adsorbed against the

species of your sample.

Primary antibody is not

specific.

Validate the primary antibody

using a negative control (e.g.,

knockout cells).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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